7-epi-Cephalomannine

描述

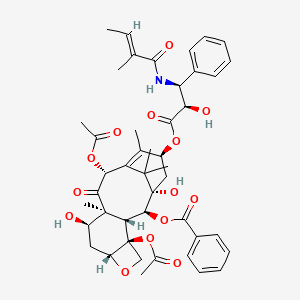

7-epi-Cephalomannine is a derivative of cephalomannine, found in species of Taxus . It has a molecular formula of C45 H53 N O14 and a molecular weight of 831.90 . It belongs to the API family of Cephalomannine .

Synthesis Analysis

The 1H- and 13C-nmr spectra of 7-epi-Cephalomannine were assigned using modern 1D and 2D nmr methods . A study on the effect of coronatine on the synthesis of cephalotaxine in suspension cells of Cephalotaxus mannii indicated that coronatine promoted the synthesis of cephalotaxine by affecting the expression of some enzymes, especially DS in the synthesis pathway of cephalotaxine .Molecular Structure Analysis

The molecular structure of 7-epi-Cephalomannine was analyzed using 1H- and 13C-nmr assignments . Preliminary conformational information was obtained by nOe spectroscopy .Chemical Reactions Analysis

In human liver microsomes, 7-epi-Cephalomannine was subject to C-13 lateral chain (M-1) and diterpenoid core monohydroxylation (M-2), mediated by cytochrome P450 (CYP) 3A4 and CYP2C8 .Physical And Chemical Properties Analysis

7-epi-Cephalomannine has a molecular weight of 831.90 and a molecular formula of C45 H53 N O14 . Its density is predicted to be 1.36±0.1 g/cm3 .科学研究应用

Application in Lung Cancer Treatment

- Scientific Field : Oncology, specifically Lung Cancer treatment .

- Summary of the Application : 7-epi-Cephalomannine, also known as Cephalomannine (CPM), has been found to inhibit hypoxia-induced cellular function in lung cancer cells . Hypoxia conditions are associated with poor prognosis in lung cancer patients .

- Methods of Application : The study explored the mechanisms underlying cell responses to hypoxia and modulation of APEX1, which regulate HIF-1 and downstream pathways . The effects of CPM were tested in vitro and in vivo .

- Results or Outcomes : CPM was found to significantly inhibit cell viability, reactive oxygen species (ROS) production, intracellular pH, and migration in hypoxic lung cancer cells as well as angiogenesis of HUVECs under hypoxia through the inhibition of APEX1/HIF-1 interaction .

Application in Glioblastoma Treatment

- Scientific Field : Neuro-Oncology, specifically Glioblastoma treatment .

- Summary of the Application : 7-epi-Cephalomannine has been identified as a potential drug candidate for the treatment of Glioblastoma (GBM), the most common malignant primary tumor of the central nervous system in adults .

- Methods of Application : The study aimed to identify novel drugs for GBM treatment by using a drug screening approach . High-throughput screening with 118 drugs, including FDA-approved anticancer drugs, was performed .

- Results or Outcomes : Cephalomannine was found to have a high potential for anti-GBM activity . It inhibited cell proliferation by inducing autophagy .

Application in Identification of Isocephalomannine

- Scientific Field : Pharmaceutical Chemistry .

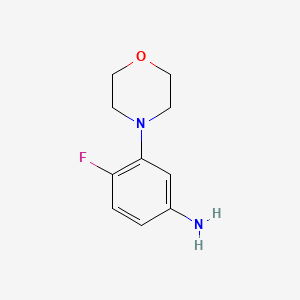

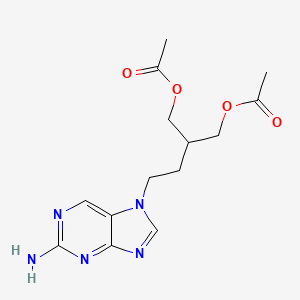

- Summary of the Application : A strategy was developed for the identification of trace levels of isocephalomannine present in paclitaxel active pharmaceutical ingredient (API) in the presence of cephalomannine, 7-epicephalomannine and their alkali metal ion adducts .

- Methods of Application : The identification was achieved by exploiting chromatography conditions and sub-structural analysis by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) .

- Results or Outcomes : The study successfully identified isocephalomannine in the presence of cephalomannine isomers and alkali metal ion adducts in a paclitaxel API .

Application in NMR Assignments

- Scientific Field : Nuclear Magnetic Resonance (NMR) Spectroscopy .

- Summary of the Application : The 1H- and 13C-nmr spectra of taxol, 7-epi-taxol, and cephalomannine were assigned using modern 1D and 2D nmr methods .

- Methods of Application : Preliminary conformational information was obtained by nuclear Overhauser effect (nOe) spectroscopy .

- Results or Outcomes : The study successfully assigned the 1H- and 13C-nmr spectra of taxol, 7-epi-taxol, and cephalomannine .

Application in Identification of Isocephalomannine

- Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : A strategy was developed for the identification of trace levels of isocephalomannine present in paclitaxel active pharmaceutical ingredient (API) in the presence of cephalomannine, 7-epicephalomannine and their alkali metal ion adducts .

- Methods of Application : The identification was achieved by exploiting chromatography conditions and sub-structural analysis by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) .

- Results or Outcomes : The study successfully identified isocephalomannine in the presence of cephalomannine isomers and alkali metal ion adducts in a paclitaxel API .

Application in NMR Assignments

- Scientific Field : Nuclear Magnetic Resonance (NMR) Spectroscopy .

- Summary of the Application : The 1H- and 13C-nmr spectra of taxol, 7-epi-taxol, and cephalomannine were assigned using modern 1D and 2D nmr methods .

- Methods of Application : Preliminary conformational information was obtained by nuclear Overhauser effect (nOe) spectroscopy .

- Results or Outcomes : The study successfully assigned the 1H- and 13C-nmr spectra of taxol, 7-epi-taxol, and cephalomannine .

安全和危害

未来方向

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFAPJCZABTDR-DBVZQHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747312 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-epi-Cephalomannine | |

CAS RN |

150547-36-7 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150547-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Epicephalomannine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

39

Citations

… 6) ruled out cephalomannine and 7-epi-cephalomannine structures due to the fact that cephalomannine and 7-epi-cephalomannine have a side chain which has a molecular weight of …

Number of citations: 6

analyticalsciencejournals.onlinelibrary.wiley.com

… The formation rates of the metabolites described for 7-epi-cephalomannine (5 μM) and 7-epi-10-deacetyl-paclitaxel (10 μM) were determined in a panel of HLMs (0.3 mg ml −1 for …

Number of citations: 19

www.tandfonline.com

… study, Pandey et al.5, 6 reported the chromatographic separation of individual diastereomeric 2″,3″-dibromocephalomannine and 2″,3″-dibromo-7-epi-cephalomannine. In addition…

Number of citations: 8

www.sciencedirect.com

… The structural relationship between 7-epi-cephalomannine and 3/4 arose from the … -7, as reported in 7-epi-paclitaxel 22,24 and 7-epi-cephalomannine. In the 13 C NMR spectrum of 3/4, …

Number of citations: 22

pubs.acs.org

… The 1 H NMR data of 2 and 7-epi-cephalomannine 14 are … 2) to that of 7-epi-cephalomannine was analogous to the similarity of … ressembles that of 7-epi-cephalomannine except for the …

Number of citations: 29

pubs.acs.org

Isolation of 7-epi-cephalomannine from Taxus X media cv. 'Hicksii' needles … Isolation of 7-epi-cephalomannine from Taxus X media cv. 'Hicksii' needles …

Number of citations: 14

pascal-francis.inist.fr

… An usual stereoselective anti-addition mechanism has been applied to explain the bromination of cephalomannine and 7-epi-cephalomannine, respectively, by Kingston Citation[7] and …

Number of citations: 3

www.tandfonline.com

… (5),N-methyltaxol C (6),2-deacetoxydecinnamoyl taxinine J (7),taxol (8),7-epi-taxol (9),7-epi-10- deacetoxytaxol (10),cephalomannine (11),7-epi-cephalomannine (12). Compounds 1 …

Number of citations: 0

pesquisa.bvsalud.org

… for the determination of the content of related substances/degradation products was carried out on synthetic mixtures containing 11 impurities (cephalomannine, 7-epi-cephalomannine, …

Number of citations: 19

www.sciencedirect.com

… Although brominated derivatives of cephalomanine and 7-epi-cephalomannine have been synthesized by others and shown to exhibit strong cytotoxicities, 31,32 the stereochemical …

Number of citations: 89

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)